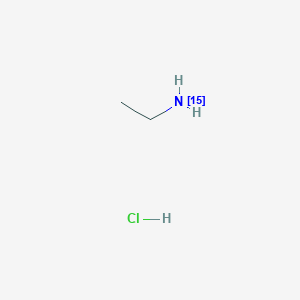

Ethylamine-15N hydrochloride

Description

Significance of Stable Isotopes in Mechanistic Chemistry and Analytical Sciences

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are crucial for elucidating chemical and biological processes. symeres.com Their application spans a wide range of scientific disciplines, from understanding the intricate details of chemical reactions to analyzing the fate of agrochemicals in the environment. symeres.com In mechanistic chemistry, the substitution of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The magnitude of the KIE provides valuable information about the rate-limiting step of a reaction and the structure of the transition state. libretexts.org In analytical sciences, stable isotope-labeled compounds are used as internal standards to improve the accuracy and precision of quantitative measurements, particularly in mass spectrometry-based techniques like proteomics and metabolomics. symeres.com

The Unique Role of the ¹⁵N Isotope in Elucidating Nitrogen-Containing Systems

Nitrogen is a fundamental component of a vast array of biologically and chemically significant molecules, including amino acids, proteins, nucleic acids, and many pharmaceuticals. The stable isotope of nitrogen, ¹⁵N, which has a natural abundance of approximately 0.4%, serves as a powerful tool for studying these systems. Unlike the most common nitrogen isotope, ¹⁴N, the ¹⁵N nucleus possesses a nuclear spin of one-half, making it amenable to nuclear magnetic resonance (NMR) spectroscopy. This property allows for detailed structural and dynamic studies of nitrogen-containing molecules. nih.gov Furthermore, ¹⁵N labeling is instrumental in tracing nitrogen pathways in metabolic studies, understanding nitrogen cycling in ecosystems, and investigating the mechanisms of nitrogen-containing drugs. researchgate.net

Positioning of Ethylamine-15N Hydrochloride as a Pivotal Research Tool

This compound is a specific isotopically labeled compound that has emerged as a valuable tool in various research areas. It is the hydrochloride salt of ethylamine (B1201723) where the nitrogen atom has been replaced with the ¹⁵N isotope, typically with a high isotopic purity of 99 atom %. sigmaaldrich.comsigmaaldrich.com The hydrochloride form enhances the stability and solubility of the compound, making it easier to handle and use in experimental settings.

Historical Context of ¹⁵N Labeling in Amines

The use of ¹⁵N as a tracer in biological research dates back to studies on the intermediary metabolism of nitrogenous compounds. acs.org Early research laid the groundwork for using ¹⁵N-labeled compounds to understand the dynamic state of proteins and other nitrogen-containing molecules in living organisms. The synthesis of ¹⁵N-labeled amines has evolved, with methods being developed to efficiently incorporate the isotope. nih.gov These synthetic advancements have been crucial for expanding the applications of ¹⁵N-labeled amines in diverse fields. For instance, methods for the late-stage isotopic exchange of primary amines now allow for the efficient labeling of complex molecules, including pharmaceuticals. nih.gov

Current Research Landscape for Isotopic Probe Molecules

The field of isotopic labeling is continually advancing, with ongoing research focused on developing new labeling strategies and applications. nih.govaimspress.com Stable isotope probing (SIP) has become a powerful technique to identify active microorganisms in complex environmental samples by tracing the incorporation of labeled substrates into microbial biomass. nih.govfrontiersin.org In medical and forensic research, quantitative ¹³C and ¹⁵N NMR spectrometry are being developed to analyze everything from drug counterfeiting to the origins of explosives. anr.fr The development of new molecular probes, including those labeled with stable isotopes, continues to enhance the sensitivity and specificity of analytical techniques. aimspress.commlsu.ac.in These advancements are pushing the boundaries of what can be studied, from the intricate workings of a single cell to the global cycling of essential nutrients. researchgate.netscbt.com

Detailed Research Findings

Recent studies have highlighted the utility of this compound in various research applications. Its primary role is as a tracer to elucidate reaction mechanisms and metabolic pathways involving the nitrogen atom. For example, it can be used in kinetic isotope effect studies to probe the transition states of enzymatic or chemical reactions involving amines. libretexts.org

The physical and chemical properties of this compound are well-defined, making it a reliable standard for experimental work.

| Property | Value |

| Molecular Formula | C₂H₅¹⁵NH₂·HCl sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 82.54 g/mol sigmaaldrich.com |

| Melting Point | 107-108 °C sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹⁵N sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

This table contains data for this compound.

In metabolic research, the ¹⁵N label allows scientists to track the absorption, distribution, metabolism, and excretion of ethylamine and related compounds within a biological system. This is particularly valuable in drug development for understanding the pharmacokinetics of nitrogen-containing drug candidates. symeres.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethan(15N)amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDWHCCBGMXKG-FJUFCODESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584039 | |

| Record name | Ethan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84051-02-5 | |

| Record name | Ethan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84051-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethylamine 15n Hydrochloride and Derivatives

Strategies for Isotopic Enrichment at the Nitrogen Center

Achieving high isotopic purity is critical for the successful application of ¹⁵N-labeled compounds. The strategies employed focus on the efficient incorporation of the ¹⁵N isotope from an enriched source into the target ethylamine (B1201723) molecule.

The synthesis of Ethylamine-15N hydrochloride begins with the incorporation of the ¹⁵N isotope into a suitable precursor molecule. Several methods have been developed to achieve this with high efficiency.

One common approach involves the use of ¹⁵N-labeled ammonia (B1221849) or nitrogen-15 (B135050) water (H₂¹⁵O) to introduce the isotope. For instance, a nitroalkane intermediate, such as nitromethane (B149229) or nitroethane, can undergo nitrogen exchange with an enriched source like H₂¹⁵O in the presence of a base. This isotopic exchange is followed by reduction to yield the ¹⁵N-labeled primary amine.

Another effective strategy utilizes N-(ethyl-15N)phthalimide as a key intermediate. This precursor is synthesized by reacting phthalimide (B116566) with a ¹⁵N-labeled ethylating agent. The phthalimide group serves as a protecting group for the amine, which can be subsequently deprotected via acid hydrolysis (e.g., refluxing with hydrochloric acid) to release this compound. This method is advantageous due to the high purity and ease of handling of the crystalline phthalimide intermediate.

Finally, the free base, Ethylamine-15N, is converted to its more stable and handleable hydrochloride salt by a straightforward acid-base reaction with hydrochloric acid. chemicalbook.com

Table 1: Selected Precursor Synthesis Methods for Ethylamine-15N

| Precursor Method | Key Reagents | Typical Solvents | Notes |

|---|---|---|---|

| Nitroalkane Exchange | Nitroethane, H₂¹⁵O, Base (e.g., K₂CO₃) | Tetrahydrofuran (THF), Ethyl ether | Phase transfer catalysts can improve reaction yield. |

Maintaining the isotopic integrity of the ¹⁵N label throughout the synthesis and purification process is paramount. Optimization of reaction conditions is crucial to prevent isotopic dilution and ensure the final product has a high atom percentage of ¹⁵N, typically ≥98%.

Key parameters for optimization include:

Stoichiometry: The use of precise stoichiometric amounts of reagents is essential to drive the reaction to completion and minimize side reactions that could involve non-labeled nitrogen sources.

Anhydrous Conditions: Reactions are typically conducted under inert and anhydrous (water-free) conditions. This is critical to prevent the introduction of atmospheric nitrogen or moisture, which could compromise isotopic purity.

Temperature and Time: Reaction temperatures can range from 0°C to reflux (up to 80°C), with reaction times varying from 30 minutes to 48 hours to ensure complete isotopic incorporation.

Purification: After synthesis, purification is performed to remove any unlabeled impurities. Recrystallization from an anhydrous solvent like ethanol (B145695) is a common and effective method.

The final isotopic and chemical purity is confirmed using analytical techniques such as ¹⁵N NMR, mass spectrometry, and elemental analysis.

Chemical Transformations Utilizing this compound as a Reagent

This compound is not merely an end product but a versatile reagent for the synthesis of more complex ¹⁵N-labeled molecules. Its utility is particularly evident in modern cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. researchgate.net this compound can be used as the amine source in these reactions to synthesize ¹⁵N-labeled N-arylethylamines. escholarship.orgacs.org Using the hydrochloride salt is often more practical than using the volatile, gaseous free amine, as it is a more easily handled solid. escholarship.orgacs.org

The reaction typically involves an aryl halide (chloride or bromide), a palladium catalyst precursor (e.g., Pd[P(o-tol)₃]₂ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., CyPF-tBu), and a base (e.g., NaOtBu) in a solvent like 1,4-dioxane. escholarship.orgacs.orgacs.org The catalyst system facilitates the coupling of the ¹⁵N-labeled ethylamine with the aryl halide to form the desired N-alkylaniline derivative. organic-chemistry.org This method provides high selectivity for the monoarylated product. acs.orgorganic-chemistry.org

A direct application of the palladium-catalyzed amination is the synthesis of a wide range of ¹⁵N-labeled N-alkylanilines. escholarship.orgacs.org By varying the aryl halide substrate, a diverse library of N-(ethyl-15N)anilines can be produced in moderate to high yields. organic-chemistry.org This methodology has been successfully applied to various aryl bromides and chlorides, including those with ortho-substituents. acs.orgacs.org

The resulting ¹⁵N-labeled N-alkylanilines are valuable intermediates for constructing more complex nitrogen-containing molecular architectures. These building blocks can be used in subsequent reactions to create larger, more intricate structures, including those relevant to pharmaceuticals, agrochemicals, and materials science. researchgate.net

Table 2: Examples of Palladium-Catalyzed Synthesis of N-(ethyl-15N)anilines

| Aryl Halide | Amine Source | Catalyst System | Product |

|---|---|---|---|

| Aryl Chloride | Ethylamine-¹⁵N Hydrochloride | Pd(OAc)₂ / CyPF-tBu | N-(ethyl-¹⁵N)aniline |

| Aryl Bromide | Ethylamine-¹⁵N Hydrochloride | Pd[P(o-tol)₃]₂ / CyPF-tBu | N-(ethyl-¹⁵N)aniline |

The strategic incorporation of ¹⁵N using this compound enables the synthesis of complex organic molecules for specialized applications. The ¹⁵N label serves as a powerful probe for elucidating reaction mechanisms or tracking the metabolic fate of a molecule. rsc.org

For example, the palladium-catalyzed coupling of ammonium (B1175870) salts with aryl halides provides a convenient route to incorporate ¹⁵N into aromatic compounds, offering a less expensive and more practical alternative to methods involving ¹⁵N-labeled nitric acid. escholarship.orgacs.org The anilines produced through this method can be converted into more complex heterocyclic structures. Research has shown that products like ¹⁵N-labeled 5-methoxy-2-methylaniline (B181077) can be readily synthesized and are established precursors for forming quinolines and indoles. escholarship.orgacs.org

Furthermore, innovative methods are being developed for the synthesis of ¹⁵N-labeled heterocycles that involve nitrogen replacement processes, where the ¹⁵N atom from a labeled source, such as glycine-¹⁵N, can be incorporated into anilines through C-N bond cleavage and formation cycles. rsc.orgnih.gov These advanced strategies highlight the ongoing development in the field to create a diverse range of complex ¹⁵N-labeled molecules for advanced scientific investigation.

Green Chemistry Approaches in 15N-Labeled Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isotopically labeled compounds, aiming to reduce the environmental impact and improve the efficiency and safety of these processes. The synthesis of ¹⁵N-labeled compounds, including ethylamine-¹⁵N hydrochloride, is benefiting from these approaches through the use of biocatalysis, environmentally benign solvents, and energy-efficient reaction conditions.

A significant advancement in green chemistry for ¹⁵N-labeling is the use of enzymatic systems. For instance, gram-scale quantities of various ¹⁵N-enriched L-amino acids have been synthesized using a coupled enzymatic system. researchgate.net This method utilizes ¹⁵N-labeled L-glutamate, generated from (¹⁵NH₄)₂SO₄, α-ketoglutarate, and glutamate (B1630785) dehydrogenase, as an amine donor. researchgate.net This biocatalytic approach often operates under mild reaction conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. chemrxiv.org

Another green approach involves the use of environmentally friendly solvents or even solvent-free reaction conditions. Research has demonstrated a solvent-free method for isotopically labeling cyclodextrins and cyclodextrin-containing polymers using labeled ethylene (B1197577) oxide vapor. acs.org This technique, which can be generalized for materials containing nucleophiles like amines, eliminates the need for organic solvents and simplifies purification procedures. acs.org Similarly, the use of water as a reaction medium for the synthesis of N-unsubstituted β-lactams, including their ¹⁵N-labeled versions, presents an eco-friendly alternative to traditional organic solvents. koreascience.kr

Catalytic methods, particularly those involving transition metals, also offer greener pathways for ¹⁵N-labeling. The "borrowing hydrogen" methodology, for example, enables the N-alkylation of amines with alcohols in an environmentally friendly manner. uni-rostock.de This process, which has been demonstrated with ¹⁵N-labeled aniline, generates water as the primary byproduct. uni-rostock.de Such catalytic systems can reduce the number of synthetic steps and improve atom economy.

The development of novel ¹⁵N-labeling reagents is also contributing to greener syntheses. A practical method for producing ¹⁵N-labeled azines with high isotopic enrichment involves an ANRORC-type mechanism, which can be applied to a wide range of substrates. chemrxiv.org This strategy allows for the late-stage introduction of the ¹⁵N-label, which is a key principle of green chemistry as it reduces the waste associated with carrying the isotope through a multi-step synthesis.

The following table summarizes some green chemistry approaches in ¹⁵N-labeled compound synthesis:

| Green Chemistry Approach | Description | Example Application | Key Advantages |

| Biocatalysis | Use of enzymes to catalyze reactions. | Synthesis of ¹⁵N-labeled amino acids using a coupled enzymatic system. researchgate.net | Mild reaction conditions, high selectivity, reduced waste. chemrxiv.org |

| Solvent-Free Synthesis | Reactions conducted without a solvent. | Labeling of cyclodextrins with labeled ethylene oxide vapor. acs.org | Eliminates solvent waste, simplifies purification. |

| Aqueous Media | Using water as the reaction solvent. | Synthesis of ¹⁵N-unsubstituted β-lactams in water. koreascience.kr | Environmentally benign, readily available, non-toxic. |

| Catalytic Methods | Employing catalysts to facilitate reactions. | "Borrowing hydrogen" for N-alkylation of amines. uni-rostock.de | High atom economy, reduced byproducts, fewer synthetic steps. |

| Late-Stage Labeling | Introducing the isotope in the final steps of a synthesis. | Synthesis of ¹⁵N-labeled azines via an ANRORC-type mechanism. chemrxiv.org | Reduces isotopic waste, increases overall efficiency. |

Sophisticated Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for characterizing Ethylamine-15N hydrochloride. The ¹⁵N labeling is essential for a range of NMR experiments that elucidate its structural and dynamic properties in both solution and solid states.

The ¹⁵N chemical shift is a highly sensitive parameter that provides valuable information about the electronic environment of the nitrogen atom. In solution, the ¹⁵N-labeled amine group of this compound exhibits a distinct chemical shift, which can be influenced by factors such as solvent and pH. Studies comparing solution and solid-state ¹⁵N NMR can reveal differences in molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov

In the solid state, ¹⁵N NMR chemical shifts are influenced by the crystalline packing and local environment. For hydrochloride salts, the nitrogen is typically in a protonated state (R-NH₃⁺), which significantly affects its chemical shift compared to the free amine. rsc.org The precise value of the ¹⁵N chemical shift can be used to understand the nature and strength of hydrogen bonds. nih.gov It's important to note that chemical shift values can vary depending on the reference compound used for calibration, with differences of up to 22 ppm reported in the literature, making standardized referencing crucial. nih.gov Powdered ¹⁵NH₄Cl is often recommended as a suitable external reference for ¹⁵N solid-state NMR. nih.gov

Table 1: Representative ¹⁵N NMR Chemical Shift Data

| State | Compound Type | Typical ¹⁵N Chemical Shift (ppm, referenced to liquid NH₃) | Reference |

| Solid | Powdered ¹⁵NH₄Cl | 39.3 | nih.gov |

| Solution | Amine Group | ~30-40 |

Note: Chemical shifts are highly dependent on the specific molecular environment and experimental conditions.

Two-dimensional NMR experiments that correlate the ¹H and ¹⁵N nuclei are powerful tools for unambiguous signal assignment and structural elucidation.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹⁵N HSQC experiment is a standard and highly sensitive method for detecting correlations between protons and directly attached nitrogen atoms. protein-nmr.org.ukcuny.edu Magnetization is transferred from ¹H to ¹⁵N, and then back to ¹H for detection, providing excellent sensitivity. protein-nmr.org.uk In the context of this compound, this experiment would show a clear correlation peak between the amine protons and the ¹⁵N nucleus, confirming their direct bond. ku.edu These spectra serve as a "fingerprint" and are often the starting point for more complex NMR studies. protein-nmr.org.uk

Heteronuclear Correlation (HETCOR): The HETCOR experiment also provides correlations between heteronuclei and protons. chemrxiv.org In the solid state, ¹H-{¹⁵N} HETCOR experiments, often performed with fast magic-angle spinning (MAS), can provide ¹H-¹⁵N chemical shift correlations that are invaluable for characterizing nitrogen-containing compounds. rsc.orgresearchgate.net This technique is instrumental in studying intermolecular interactions in the solid state. researchgate.net

Solid-state NMR (SSNMR) is an indispensable tool for characterizing materials in their solid form, providing insights into both crystalline and amorphous structures where diffraction techniques may be limited. iza-online.org

SSNMR is particularly powerful for probing the details of hydrogen bonding networks. fu-berlin.de The ¹⁵N chemical shift and the ¹H-¹⁵N dipolar coupling are sensitive to the geometry and strength of N-H···Cl hydrogen bonds present in the crystal lattice of this compound. meihonglab.com By measuring parameters like N-H bond lengths through experiments such as DIPSHIFT, a more fundamental understanding of hydrogen bond strength can be achieved. meihonglab.com Furthermore, techniques like ¹H-{¹⁵N} HETCOR can reveal through-space proximities between the amine group and other atoms, providing direct evidence of intermolecular contacts. researchgate.netresearchgate.net

A significant challenge in ¹⁵N SSNMR is its inherently low sensitivity. Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances NMR signal intensity by transferring the high polarization of electrons from a stable radical polarizing agent to the surrounding nuclei. rsc.orgnih.gov DNP-enhanced SSNMR allows for the rapid acquisition of ¹⁵N spectra, even at natural abundance, making it possible to perform complex two-dimensional experiments that would otherwise be prohibitively time-consuming. researchgate.netmit.edu This technique has been successfully applied to characterize active pharmaceutical ingredients (APIs) in their formulations, identifying intermolecular interactions and determining the structure of both crystalline and amorphous forms. researchgate.netmit.edu For this compound, DNP would facilitate detailed studies of its solid-state structure and its interactions in complex mixtures. rsc.orgresearchgate.net

SSNMR, especially when enhanced by DNP, is a powerful method for complete structural elucidation of organic molecules in the solid state. mit.edu By combining various one- and two-dimensional ¹³C and ¹⁵N SSNMR experiments, it is possible to determine the connectivity and conformation of molecules directly in their solid form. rsc.orgd-nb.info For this compound, SSNMR can be used to confirm its crystalline structure, identify different polymorphic forms if they exist, and study its structure when incorporated into larger complexes or materials. researchgate.netiza-online.org The combination of chemical shift analysis, dipolar coupling measurements, and correlation spectroscopy provides a comprehensive picture of the molecular and supramolecular structure. d-nb.info

In Situ and Real-time NMR Monitoring of Reactions

In situ and real-time Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable techniques for observing chemical reactions as they happen. The incorporation of a ¹⁵N nucleus in ethylamine (B1201723) hydrochloride significantly enhances the utility of NMR for this purpose. While ¹H and ¹³C NMR are standard tools, ¹⁵N NMR offers a direct window into the transformations involving the nitrogen atom, which is often the primary site of reactivity for amines. researchgate.net

The low natural abundance (0.36%) and smaller gyromagnetic ratio of ¹⁵N make it significantly harder to detect than ¹H. nih.gov However, using ¹⁵N-labeled compounds like Ethylamine-¹⁵N hydrochloride (typically with 99 atom % ¹⁵N purity) overcomes this limitation, enabling high-sensitivity detection. sigmaaldrich.comsigmaaldrich.com This allows for the real-time tracking of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms. For instance, in reactions where ethylamine acts as a nucleophile, ¹⁵N NMR can monitor the formation of new carbon-nitrogen bonds, changes in the electronic environment of the nitrogen atom, and the rates of these processes. researchgate.netsintef.no

Recent advancements in hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), can dramatically increase the ¹⁵N NMR signal, making it possible to monitor reactions even at very low concentrations. nih.govacs.orgwhiterose.ac.uk These methods have been used to study a variety of nitrogen-based reactions, including amidation, sulfonamidation, and imine formation in real-time. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Tracer Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of isotopic tracer studies, providing precise mass measurements that allow for the differentiation of molecules with very similar masses. The use of Ethylamine-¹⁵N hydrochloride as an isotopic tracer, in conjunction with HRMS, offers a robust method for investigating metabolic and reaction pathways.

Ethylamine-¹⁵N hydrochloride serves as an excellent internal standard for quantitative mass spectrometry. scioninstruments.com In metabolic studies, organisms or cell cultures can be supplied with the ¹⁵N-labeled ethylamine. nih.gov Subsequent analysis of metabolites by HRMS allows for the precise tracking of the ¹⁵N isotope as it is incorporated into various biomolecules. nih.gov This provides a clear picture of the metabolic fate of the ethylamino group and helps to map out complex biochemical pathways. The mass difference between the ¹⁵N-labeled and the natural ¹⁴N-containing molecules allows for their distinct detection and quantification. researchgate.net

This technique, often referred to as stable isotope labeling, is widely used in proteomics and metabolomics to compare the relative abundance of proteins and metabolites between different states (e.g., healthy vs. diseased tissue). researchgate.netopenaccesspub.org The known concentration of the added ¹⁵N-labeled standard enables the absolute quantification of the corresponding unlabeled analyte in the sample. isotope.com

Table 1: Application of ¹⁵N-Labeled Compounds in Quantitative Mass Spectrometry

| Application Area | Technique | Role of ¹⁵N-Labeled Compound | Key Advantage |

|---|---|---|---|

| Metabolomics | Isotope Dilution Mass Spectrometry | Internal Standard | Accurate and absolute quantification of metabolites. nih.gov |

| Proteomics | Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) | Metabolic Label | Relative and absolute quantification of proteins. openaccesspub.org |

| Reaction Mechanism Studies | Isotopic Labeling Experiments | Tracer | Elucidation of reaction pathways and intermediates. |

| Environmental Science | Nitrogen Cycle Research | Tracer | Tracking nitrogen transformation in ecosystems. nih.gov |

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. In the mass spectrum of ethylamine, a common fragmentation involves the cleavage of the carbon-carbon bond, leading to the loss of a methyl group (CH₃). docbrown.info This results in a prominent peak at a mass-to-charge ratio (m/z) of 30 for the [CH₂NH₂]⁺ fragment. docbrown.info

For Ethylamine-¹⁵N hydrochloride, this characteristic fragment will appear at m/z 31 due to the presence of the heavier ¹⁵N isotope. This predictable mass shift of +1 for any fragment containing the nitrogen atom is a powerful tool for identifying and confirming the structure of ¹⁵N-labeled species in complex mixtures. researchgate.netnih.gov By comparing the fragmentation patterns of the labeled and unlabeled compounds, researchers can definitively assign nitrogen-containing fragments and gain deeper insight into the fragmentation pathways. nih.govlibretexts.org High-resolution instruments can easily distinguish the ¹⁵N-containing fragments from those containing ¹³C isotopes, further enhancing the reliability of the analysis. nih.gov

Table 2: Predicted Mass-to-Charge (m/z) Ratios for Key Fragments of Unlabeled and ¹⁵N-Labeled Ethylamine

| Fragment Ion | Formula | Unlabeled Ethylamine (m/z) | Ethylamine-¹⁵N (m/z) | Mass Shift |

|---|---|---|---|---|

| Molecular Ion | [C₂H₇N]⁺ | 45 | 46 | +1 |

| Loss of H | [C₂H₆N]⁺ | 44 | 45 | +1 |

| Loss of CH₃ | [CH₄N]⁺ | 30 | 31 | +1 |

The analysis of complex mixtures, such as biological extracts, environmental samples, or reaction products, presents a significant analytical challenge due to the sheer number of components. nih.gov Ethylamine-¹⁵N hydrochloride can be used as an internal standard to improve the accuracy and reliability of quantitative analysis in such samples. scioninstruments.combuchem.com By adding a known amount of the ¹⁵N-labeled compound to the sample, any variations in sample preparation or instrument response will affect both the analyte and the standard equally. scioninstruments.com This allows for precise correction and accurate quantification of the unlabeled ethylamine.

Furthermore, in techniques like GCxGC-TOF-MS, which can detect thousands of peaks in a single sample, the unique isotopic signature of the ¹⁵N-labeled compound helps to confidently identify and quantify the target analyte amidst a sea of interfering signals. nih.gov This is particularly valuable in metabolomics and proteomics, where thousands of molecules are often analyzed simultaneously. researchgate.netnih.gov

Advanced Vibrational Spectroscopy (IR and Raman) for Isotopic Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds between them. Isotopic substitution provides a subtle yet powerful means to perturb these vibrations.

Replacing the ¹⁴N atom in ethylamine with the heavier ¹⁵N isotope leads to predictable shifts in the vibrational frequencies of the molecule, particularly for modes that involve the motion of the nitrogen atom. scielo.org.mx The most significant shifts are expected for the C-N stretching vibration and the N-H bending and stretching modes. libretexts.org

According to Hooke's Law for a simple diatomic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Therefore, increasing the mass of the nitrogen atom from 14 to 15 will cause the frequencies of the associated vibrational modes to decrease (a red-shift). acs.org For example, the IR spectrum of ¹⁵N-labeled azides shows a red-shift compared to their unlabeled counterparts. acs.orgresearchgate.net

These isotope-induced band shifts can be used to:

Confirm vibrational assignments: By observing which bands shift upon isotopic substitution, researchers can confidently assign specific vibrational modes to different parts of the molecule. scielo.org.mx

Study intermolecular interactions: Changes in the magnitude of the isotopic shift upon hydrogen bonding or coordination to a metal center can provide information about the strength and nature of these interactions.

Probe reaction mechanisms: By monitoring the changes in the vibrational spectra of ¹⁵N-labeled reactants and products, it is possible to follow the course of a reaction and identify key intermediates. acs.org

Table 3: Predicted Direction of Isotope-Induced Shifts in the Vibrational Spectrum of Ethylamine-¹⁵N Hydrochloride

| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) for Primary Amines | Predicted Shift upon ¹⁵N Substitution |

|---|---|---|

| N-H Symmetric & Asymmetric Stretching | 3300-3500 | Red-shift (to lower wavenumber) |

| N-H Bending (Scissoring) | 1590-1650 | Red-shift (to lower wavenumber) |

| C-N Stretching | 1000-1250 | Red-shift (to lower wavenumber) |

Conformational Analysis

The conformational landscape of the ethylammonium (B1618946) cation, the core component of this compound, has been a subject of detailed spectroscopic and computational investigations. The primary focus of these studies has been the rotational isomerism around the carbon-carbon and carbon-nitrogen single bonds, which gives rise to distinct spatial arrangements of the atoms. The two principal conformers of ethylamine are the trans (or anti) and gauche forms. In the trans conformer, the methyl group and the lone pair of electrons on the nitrogen atom are positioned on opposite sides of the C-N bond, while in the gauche conformer, they are in a staggered arrangement. nih.govacs.org

Protonation of the amino group to form the ethylammonium ion introduces further complexity to the conformational preferences due to electrostatic interactions and the potential for intramolecular hydrogen bonding. nih.govbeilstein-journals.org The conformational analysis of ethylamine and its protonated form is crucial for understanding its chemical reactivity and interactions in various chemical and biological systems.

Rotational Barriers and Conformational Stability

Experimental and theoretical studies have been conducted to determine the energy differences between the conformers of ethylamine and the rotational barriers that separate them. Variable temperature infrared spectroscopy of ethylamine dissolved in liquid krypton and xenon has shown the trans conformer to be more stable than the gauche conformer by a small enthalpy difference of 54 ± 4 cm⁻¹ (0.65 ± 0.05 kJ/mol). nih.gov It is estimated that at ambient temperature, the doubly degenerate gauche form constitutes approximately 61 ± 1% of the population. nih.gov

Theoretical calculations using various levels of theory, including Møller-Plesset perturbation theory (MP2) and density functional theory (B3LYP), have been employed to model the conformational energetics. nih.gov The choice of basis set has been shown to be critical, with basis sets incorporating diffuse functions sometimes leading to incorrect predictions of conformational stability. nih.gov

The potential function governing the conformational interchange has been determined from experimental data. The Fourier cosine coefficients for the potential function were found to be V₁, V₂, V₃, V₄, and V₅. nih.gov These coefficients describe the shape of the potential energy surface for rotation around the C-N bond. From this potential function, the trans-to-gauche barrier has been calculated to be 1286 cm⁻¹, and the gauche-to-gauche barrier is 715 cm⁻¹. nih.gov

The rotational barriers for the methyl group have also been determined. For the gauche and trans conformers of ethylamine, the three-fold methyl rotational barriers are 1241 ± 4 cm⁻¹ and 1281 ± 10 cm⁻¹, respectively. nih.gov

The following table summarizes the key energetic parameters related to the conformational analysis of ethylamine.

| Parameter | Value (cm⁻¹) | Value (kJ/mol) | Reference |

|---|---|---|---|

| Enthalpy Difference (Trans - Gauche) | 54 ± 4 | 0.65 ± 0.05 | nih.gov |

| Trans-to-Gauche Barrier | 1286 | 15.39 | nih.gov |

| Gauche-to-Gauche Barrier | 715 | 8.55 | nih.gov |

| Methyl Rotational Barrier (Gauche) | 1241 ± 4 | 14.85 ± 0.05 | nih.gov |

| Methyl Rotational Barrier (Trans) | 1281 ± 10 | 15.33 ± 0.12 | nih.gov |

Dihedral Angles and Structural Parameters

The conformation of the ethylammonium cation is defined by the dihedral angles along the C-C-N backbone. In the case of substituted ethylamine hydrochlorides, NMR studies and theoretical calculations have been used to determine these angles. For instance, in 2,2-difluoroethylamine (B1345623) hydrochloride, a strong preference for the gauche conformation is observed, which is attributed to electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms. nih.govbeilstein-journals.org While this compound lacks such strongly electronegative substituents, the principles of conformational preference due to steric and electronic effects still apply.

Microwave spectroscopy combined with theoretical calculations at the MP2(full)/6-311+G(d,p) level has been used to obtain adjusted r₀ structural parameters for the trans and gauche conformers of ethylamine. nih.gov These studies provide precise information on bond lengths and angles, which are fundamental to defining the geometry of each conformer.

The following table presents a selection of theoretically determined structural parameters for the conformers of ethylamine.

| Parameter | Trans Conformer | Gauche Conformer | Reference |

|---|---|---|---|

| C-C Bond Length (Å) | Data not available in snippets | Data not available in snippets | |

| C-N Bond Length (Å) | Data not available in snippets | Data not available in snippets | |

| C-C-N Angle (°) | Data not available in snippets | Data not available in snippets | |

| H-N-H Angle (°) | Data not available in snippets | Data not available in snippets | |

| C-C-N-H Dihedral Angle (°) | ~180 | ~60 | nih.govacs.org |

Applications in Reaction Mechanism Elucidation and Kinetic Studies

Isotopic Tracing for Unraveling Reaction Pathways

The core utility of Ethylamine-¹⁵N hydrochloride lies in isotopic tracing, a technique that provides an unambiguous way to track the fate of nitrogen atoms in a reaction. By replacing the common ¹⁴N isotope with the heavier, NMR-active ¹⁵N isotope, researchers can distinguish the labeled ethylamine (B1201723) and its subsequent products from other nitrogen-containing compounds in the reaction mixture. This is invaluable for unraveling complex reaction networks where multiple pathways may be active simultaneously. nii.ac.jp

Ethylamine-¹⁵N hydrochloride is instrumental in detailed mechanistic studies of amine chemistry. The ¹⁵N label allows for precise tracking of nitrogen-containing intermediates and products, offering clear insights into reaction pathways. For example, in studies of amine decomposition, isotopic labeling can confirm whether a C-N bond cleavage occurs and can identify the resulting nitrogenous products, such as ammonia (B1221849). nii.ac.jp

The use of ¹⁵N-labeled reactants helps to overcome the difficulty of precisely identifying and distinguishing the structures of complex product species that may form over time. nii.ac.jp By using techniques like ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, scientists can observe the chemical environment of the nitrogen atom, providing direct evidence for proposed reaction intermediates and helping to differentiate between mechanisms such as nucleophilic substitution (Sₙ1 and Sₙ2) or elimination (E2). nii.ac.jp

Hydrothermal reactions, which occur in hot, pressurized water, are relevant in various fields, including biomass conversion and corrosion inhibition in power generation cycles. nii.ac.jpresearchgate.net Understanding the stability and reaction pathways of amines under these conditions is crucial. Studies using the protonated form of ethylamine (ethylammonium cation, EtAH⁺), as found in Ethylamine-¹⁵N hydrochloride, have been critical in elucidating these complex reactions at sub- and supercritical temperatures (300-400 °C). researchgate.net

Research has shown that under hydrothermal conditions, the initial and main reaction path for the ethylammonium (B1618946) cation is hydrolysis, which involves the cleavage of the C–N bond to produce ethanol (B145695) and ammonia. nii.ac.jpresearchgate.net However, subsequent reactions also occur. Isotopic labeling with both ¹³C and ¹⁵N has been described as a powerful tool for product analysis due to its high sensitivity and the detailed structural information provided by scalar coupling. nii.ac.jp These studies revealed that the initial hydrolysis is followed by an elimination reaction that produces ethene, and a disproportionation reaction that yields diethylammonium (B1227033) cation. nii.ac.jpresearchgate.net

A key advantage of using dual-labeled (e.g., ¹³C and ¹⁵N) ethylamine is the ability to perform accurate product analysis and determine the mass balance of the reaction. nii.ac.jp By quantifying the reactant and all identified products using ¹³C and ¹⁵N NMR spectroscopy, researchers can ensure that all major reaction pathways have been accounted for. nii.ac.jp In studies of the hydrothermal reaction of the ethylammonium cation at 300 °C, the mass balance for both ¹³C and ¹⁵N was maintained within 10%, supporting the reliability of the identified reaction pathways. nii.ac.jp

The major products identified from the hydrothermal reaction of protonated ethylamine are summarized below.

| Reactant | Condition | Primary Product | Secondary Products |

| Ethylammonium Cation (EtAH⁺) | Hydrothermal (300 °C) | Ethanol (EtOH) | Ethene (C₂H₄), Diethylammonium Cation (diEtAH⁺) |

This table is based on findings from the hydrothermal reaction of ¹³C and ¹⁵N-labeled protonated ethylamine. nii.ac.jpresearchgate.net

The formation of low-molecular-weight organic acids like acetic acid and formic acid was not observed in these reactions. researchgate.net

Isotopic labeling is crucial for determining the kinetics of specific reaction steps. By monitoring the concentration of the ¹⁵N-labeled reactant and products over time, researchers can calculate kinetic rate constants for each transformation. nii.ac.jp For instance, in the hydrothermal decomposition of ethylamine, the rate of hydrolysis to ethanol can be distinguished from the subsequent elimination reaction to form ethene. nii.ac.jp

Studies have shown that factors like pH significantly influence these reaction rates. The hydrolysis of the amine, the formation of alkene (ethene), and the dehydration of the resulting alcohol to alkene were all found to be accelerated at lower pH. nii.ac.jpresearchgate.net This detailed kinetic data is essential for building accurate models of amine behavior in industrial and geological systems and for profiling the activation energy of different pathways.

In biochemistry, Ethylamine-¹⁵N hydrochloride serves as a valuable tracer for studying enzyme-catalyzed reactions and nitrogen metabolism. longdom.org Enzymes are highly specific catalysts, and understanding their mechanisms is fundamental to biology and medicine. longdom.orgeducons.edu.rs The ¹⁵N label allows researchers to follow the path of the amine nitrogen as it is incorporated into other biomolecules, providing insights into metabolic pathways. researchgate.net

For example, ¹⁵N-labeled substrates are used to investigate nitrogen assimilation pathways in microorganisms. researchgate.net In studies on Pseudomonas species, ¹⁵N-labeled methylamine (B109427) was used to trace its incorporation into amino acids like N-methylglutamate and, under certain conditions, into the amino nitrogen of glutamate (B1630785) and the methylamide group of gamma-glutamylmethylamide. researchgate.net A similar approach using Ethylamine-¹⁵N hydrochloride can elucidate how ethylamine is metabolized by various organisms. This involves tracking the ¹⁵N label as it moves from the initial substrate to various metabolic intermediates and final products, which can be identified and quantified using techniques like ¹⁵N NMR and mass spectrometry. researchgate.net

Hydrothermal Reactions of Ethylamine-15N Hydrochloride

Elucidation of Catalyst Mechanisms with ¹⁵N-Labeled Substrates

Ethylamine-¹⁵N hydrochloride is also used to clarify the mechanisms of synthetic catalysts. In industrial chemistry, many processes rely on catalysts to facilitate reactions like dehydrogenation or amination. The ¹⁵N label serves as a probe to understand substrate-catalyst interactions and the sequence of bond-breaking and bond-forming events on the catalyst surface. rsc.org

For example, in the catalytic dehydrogenation of ethylamine to acetonitrile, several surface intermediates have been proposed. rsc.org A study on a platinum (Pt(111)) surface suggested the formation of a CCHNH₂ intermediate, which then desorbs as acetonitrile. rsc.org Further heating leads to a CCNH₂ intermediate. rsc.org Using Ethylamine-¹⁵N hydrochloride in such an experiment would allow for the direct observation of these ¹⁵N-containing intermediates on the catalyst surface using spectroscopic techniques. This would provide definitive evidence for the proposed mechanism and help identify the rate-determining step, such as the breaking of the first N-H bond, which is often a critical step in such dehydrogenation reactions. rsc.org

Studies of Intermolecular Interactions and Bonding Dynamics

The isotopic labeling of ethylamine with Nitrogen-15 (B135050) to create this compound provides a powerful, non-radioactive tool for investigating the subtle dynamics of molecular interactions. The ¹⁵N nucleus possesses a nuclear spin of ½, which makes it highly suitable for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows researchers to probe the local chemical environment of the nitrogen atom with great precision, offering insights into hydrogen bonding, conformational changes, and the dynamics of association and dissociation between molecules. By monitoring changes in the ¹⁵N chemical shift, coupling constants (e.g., ¹J(¹⁵N,¹H) and ¹J(¹⁵N,¹³C)), and relaxation rates, scientists can elucidate the nature and strength of intermolecular forces.

Detailed Research Findings

A notable application is in the study of hydrothermal reactions. Research on the decomposition of ¹³C and ¹⁵N-labeled protonated ethylamine (EtAH⁺) in sub- and supercritical water utilized NMR spectroscopy to distinguish between various reaction products and pathways. nii.ac.jp The initial hydrolysis step, which forms ethanol and ammonia, was found to be followed by an elimination reaction producing ethene and a disproportionation reaction yielding the diethylammonium cation. nii.ac.jp The clear distinction afforded by ¹⁵N NMR was crucial for establishing the mass balance of the reaction, confirming the reliability of the proposed reaction pathways. nii.ac.jp This level of detailed analysis helps differentiate between potential mechanisms, such as bimolecular nucleophilic substitution (SN2) and elimination/addition via a carbocation intermediate (SN1). nii.ac.jp

Furthermore, ¹⁵N labeling is instrumental in studying the binding and orientation of amine-containing molecules within biological structures, such as ion channels. In studies of the influenza M2 transmembrane domain, which is a target for adamantane (B196018) drugs containing an ethylamine moiety (like rimantadine), ¹⁵N NMR has been used to investigate drug-protein interactions. meihonglab.com Determining the orientation of the polar amine group within the channel pore is critical for understanding the mechanism of action and for designing more effective antiviral agents. meihonglab.com Solution and solid-state NMR studies on ¹⁵N-labeled M2 protein fragments have helped to characterize the binding location and stoichiometry of these drugs. meihonglab.com

The study of intermolecular bonding is not limited to biological systems. ¹⁵N NMR spectroscopy is also a valuable tool for characterizing hydrogen bonds and proton transfer in molecular salts and co-crystals. rsc.orgresearchgate.net For example, studies on the reaction products of diazonium salts with enaminones use ¹³C and ¹⁵N NMR chemical shifts and coupling constants to determine the tautomeric form of the products. researchgate.net Similarly, in pharmaceutical co-crystals containing an ethylamine fragment, NMR studies can elucidate the interactions between the amine and acidic components in solution, complementing solid-state data from X-ray crystallography. rsc.org These investigations are crucial for understanding and modifying physicochemical properties like solubility. rsc.org

The table below summarizes key research findings where ¹⁵N-labeling has been pivotal in understanding intermolecular interactions and dynamics.

| Research Area | Molecule(s) Studied | Technique(s) | Key Findings | Citations |

| Hydrothermal Decomposition | ¹³C-¹⁵N-labeled Ethylammonium Chloride | ¹³C and ¹⁵N NMR Spectroscopy | Revealed that initial hydrolysis is followed by elimination and disproportionation reactions; enabled differentiation between SN1 and SN2 pathways. | nii.ac.jp |

| Drug-Protein Binding | ¹⁵N-labeled Influenza M2 Protein, Rimantadine | Solution and Solid-State NMR | Used to evaluate the effect of drug binding on the protein structure and to determine binding location and stoichiometry. | meihonglab.com |

| Tautomerism and H-Bonding | Azo coupling products from enaminones | ¹³C and ¹⁵N NMR, X-ray Diffraction | Determined the predominant tautomeric forms in solution and solid state; identified intermolecular hydrogen bonding. | researchgate.net |

| Pharmaceutical Co-crystals | Diltiazem (contains N,N-(dimethyl)ethylamine group) | Single Crystal XRD, NMR Spectroscopy | Elucidated proton transfer and heterosynthon formation between the amine and carboxylic acids, correlating with changes in aqueous solubility. | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. semanticscholar.org It offers a favorable balance between accuracy and computational cost, making it suitable for systems ranging from small molecules to large biological complexes. acs.orgscienceopen.com The core principle of DFT is to calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction. scienceopen.com

For Ethylamine-15N hydrochloride, DFT calculations are employed to perform geometry optimization. This process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. mdpi.com Various functionals, such as B3LYP or wb97x, combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), are used to approximate the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. acs.orgresearchgate.net The geometry optimization procedure involves calculating the forces on each atom and adjusting their positions until an energy minimum on the potential energy surface is located. mdpi.com

By mapping the energy at different geometries, DFT can be used to generate energy profiles for processes like bond rotation or dissociation, providing insights into the molecule's conformational flexibility and reaction pathways. rsc.org These calculations are crucial for understanding the stability and reactivity of the compound.

Table 1: Representative Optimized Geometric Parameters for Ethylamine (B1201723) Cation (Calculated) This table presents typical bond lengths and angles for the ethylammonium (B1618946) cation, which would be calculated using DFT methods for this compound. The values are illustrative of what a DFT geometry optimization would yield.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C | ~1.53 Å |

| C-N | ~1.48 Å | |

| N-H | ~1.02 Å | |

| C-H (methyl) | ~1.09 Å | |

| C-H (methylene) | ~1.10 Å | |

| Bond Angles | C-C-N | ~111° |

| H-N-H | ~109° | |

| H-C-C | ~110° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. diva-portal.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, although they are more computationally demanding. mdpi.compnas.org

For this compound, ab initio calculations are valuable for obtaining highly accurate energies and properties, serving as a benchmark for less computationally expensive methods. diva-portal.org The Hartree-Fock method provides a starting point by approximating the many-electron wavefunction as a single Slater determinant, but it neglects electron correlation. mdpi.com More advanced methods like MP2 and CCSD(T) systematically incorporate electron correlation, leading to more precise predictions of molecular energies, structures, and interaction energies. pnas.org These high-accuracy calculations are particularly important for small molecules where precise values are needed to compare with high-resolution experimental data or to understand subtle electronic effects. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing molecules, and theoretical calculations are essential for assigning and interpreting the resulting spectra. semanticscholar.org The ¹⁵N NMR chemical shift is particularly sensitive to the local electronic environment of the nitrogen atom. nih.gov Quantum chemical methods, especially DFT, can calculate the magnetic shielding tensor for the ¹⁵N nucleus. semanticscholar.orgznaturforsch.com The calculated shielding constant is then converted to a chemical shift by referencing it against a standard, such as nitromethane (B149229). science-and-fun.de

The accuracy of calculated ¹⁵N chemical shifts depends on the choice of the functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). semanticscholar.orgnih.gov For primary aliphatic ammonium (B1175870) ions like the one in this compound, the ¹⁵N chemical shift typically falls within a specific range. science-and-fun.de Calculations help to pinpoint the exact shift and understand how it is influenced by factors like hydrogen bonding and conformation. researchgate.net

The Electric Field Gradient (EFG) tensor at the nitrogen nucleus is related to the nuclear quadrupole coupling constant (QCC), which can be measured for quadrupolar nuclei like ¹⁴N. researchgate.net Although ¹⁵N is not a quadrupolar nucleus, calculating the EFG provides insight into the symmetry of the electron density distribution around the nitrogen atom. DFT calculations have proven effective in predicting QCCs and, by extension, EFGs, especially when intermolecular interactions in the solid state are accounted for using cluster or embedded ion models. researchgate.net

Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Amines and Ammonium Ions Data adapted from typical values for different nitrogen environments. The chemical shift for this compound would fall in the primary aliphatic ammonium ion range.

| Functional Group | Chemical Shift Range (ppm, relative to CH₃NO₂) |

| Primary Aliphatic Amines | 0 to 60 |

| Primary Aliphatic Ammonium Ions | 20 to 60 |

| Secondary Aliphatic Amines | 0 to 90 |

| Secondary Aliphatic Ammonium Ions | 25 to 80 |

| Tertiary Aliphatic Amines | 10 to 100 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations are crucial for assigning the observed spectral bands to specific atomic motions. researchgate.net After a geometry optimization is complete, a frequency calculation is typically performed. researchgate.net This involves computing the second derivatives of the energy with respect to atomic displacements to determine the force constants of the bonds.

The calculation yields a set of vibrational frequencies and their corresponding normal modes, which are collective motions of the atoms. researchgate.net For this compound, this analysis allows for the identification of characteristic frequencies, such as N-H stretching, C-H stretching, C-N stretching, and various bending and torsional modes. Comparing the calculated vibrational spectrum with experimental IR or Raman data helps to confirm the molecular structure. researchgate.net Calculated frequencies are often scaled by an empirical factor to compensate for the approximations in the computational method and the neglect of anharmonicity. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies for Ethylamine Cation This table shows illustrative vibrational frequencies for key functional groups in the ethylammonium cation, as would be predicted by DFT (e.g., B3LYP) calculations.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₃⁺ | 3200 - 3400 |

| C-H Stretch (asymmetric) | -CH₃, -CH₂- | 2950 - 3050 |

| C-H Stretch (symmetric) | -CH₃, -CH₂- | 2850 - 2950 |

| N-H Bend (asymmetric) | -NH₃⁺ | 1600 - 1650 |

| C-H Bend | -CH₃, -CH₂- | 1350 - 1470 |

| C-N Stretch | C-N | 1000 - 1200 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. nih.gov

For this compound, MD simulations can provide insights into its dynamic properties in a condensed phase, such as in aqueous solution. uregina.ca These simulations can model the solvation of the ethylammonium and chloride ions, revealing the structure and dynamics of the surrounding water molecules. They can also be used to explore conformational changes, such as the rotation around the C-C bond, and to calculate dynamic properties like diffusion coefficients. Ab initio molecular dynamics (AIMD), which calculates the forces "on the fly" using quantum mechanics, can be employed to study chemical reactions and proton transfer events in solution with high accuracy, though it is limited to shorter timescales. uregina.ca

Computational Modeling of Reaction Pathways and Transition States

The study of this compound through computational chemistry provides profound insights into its reactivity, particularly concerning reaction mechanisms and the energetics of transition states. Theoretical models, especially those employing density functional theory (DFT), are instrumental in dissecting complex reaction pathways that are otherwise difficult to elucidate through experimental means alone.

A significant area of investigation involves the hydrothermal reactions of ethylamine hydrochloride. In these reactions, computational modeling is essential to distinguish between competing mechanisms, such as the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways. nii.ac.jp The SN1 mechanism proceeds through a carbocation intermediate, while the SN2 mechanism involves a concerted process where the nucleophile attacks as the leaving group departs. nii.ac.jp

Computational studies are required to model the transition states for these reactions. For ethylamine, the stability of the potential ethyl carbocation intermediate in an SN1 pathway and the energy of the pentacoordinate transition state in an SN2 pathway are key determinants of the dominant reaction route. nii.ac.jp Theoretical calculations indicate that, unlike substrates that can form resonance-stabilized carbocations (like benzylamine), the ethyl group in ethylamine hydrochloride offers no such stabilization. This energetic disadvantage for the carbocation intermediate suggests that the SN2 pathway might be favored at lower temperatures. However, the higher temperatures often employed in hydrothermal reactions can provide the necessary energy to overcome the activation barrier for the SN1 pathway, making it a competing mechanism. nii.ac.jp Quantum calculations are crucial for exploring these substituent effects and the kinetic landscape of the reaction. nii.ac.jp

Furthermore, the presence of the ¹⁵N isotope can influence reaction rates through the kinetic isotope effect (KIE). DFT calculations have been employed to analyze the notable ¹⁵N KIEs observed in the oxidation of ethylamine derivatives. These computational models help to correlate the observed changes in reaction kinetics with specific vibrational modes at the transition state, offering a molecular-level understanding of how isotopic substitution affects the reaction coordinate.

A summary of potential reaction pathways for ethylamine hydrochloride under hydrothermal conditions is presented below.

Emerging Research Directions and Future Perspectives

Development of Novel 15N-Labeled Reagents and Synthetic Methodologies

The strategic incorporation of the 15N isotope in ethylamine (B1201723) hydrochloride provides a powerful tool for tracing nitrogen atoms through complex reaction pathways. This has spurred the development of novel 15N-labeled reagents and innovative synthetic methodologies.

Researchers are actively exploring the use of Ethylamine-15N hydrochloride as a precursor for a diverse range of 15N-labeled compounds. One common approach involves the reaction of the free base, ethylamine-15N, with various electrophiles to introduce the 15N-ethylamino moiety into target molecules. The hydrochloride salt offers improved stability and handling compared to the free base. A key synthetic route to this compound itself involves the reduction of a nitro compound to introduce the 15N-labeled amine, followed by salt formation with hydrochloric acid. An alternative high-purity method utilizes the hydrolysis of N-(ethyl-15N)phthalimide.

Recent synthetic strategies are focusing on milder and more efficient methods for incorporating the 15N label. For instance, the synthesis of 15N-labeled glyphosate (B1671968) has been achieved through a phosphomethylation reaction with dialkyl phosphite (B83602) and 15N-glycine, demonstrating the versatility of 15N-labeled starting materials in creating complex molecules. researchgate.net The development of such methodologies is crucial for expanding the library of available 15N-labeled building blocks, which are essential for detailed mechanistic studies in organic chemistry and biochemistry.

| Precursor/Reagent | Synthetic Target | Significance |

| This compound | Various 15N-labeled organic molecules | Tracer for reaction mechanisms |

| N-(ethyl-15N)phthalimide | This compound | High-purity synthesis |

| 15N-glycine | 15N-labeled glyphosate | Synthesis of complex labeled molecules |

Advanced Applications in Material Science Research (excluding material properties, focusing on synthetic and analytical methods)

The application of this compound in material science is a rapidly growing field, with a focus on leveraging the 15N isotope as a probe in synthetic and analytical methodologies. The ability to track the nitrogen atom from a precursor like ethylamine allows for a detailed investigation of material formation and modification processes.

One significant application lies in the synthesis and characterization of novel materials. For example, in the formation of hybrid organic-inorganic materials like metal-organic frameworks (MOFs), 15N-labeled linkers derived from ethylamine can be employed. google.com By using techniques such as solid-state NMR, researchers can gain insights into the coordination environment of the nitrogen atoms within the MOF structure, providing valuable information about the material's assembly.

Furthermore, isotopic labeling with 15N is instrumental in studying the surface chemistry of materials. For instance, the functionalization of material surfaces with ethylamine-containing groups can be monitored quantitatively using 15N-based analytical techniques. This is particularly relevant in the development of new catalysts and sensor materials where the precise nature of surface-adsorbate interactions is critical to performance. The use of 15N labeling, in conjunction with techniques like X-ray photoelectron spectroscopy (XPS) and secondary ion mass spectrometry (SIMS), can provide a detailed picture of the distribution and chemical state of nitrogen on a material's surface.

Integration of Multi-Nuclear and Hybrid Spectroscopic Techniques

The presence of the 15N nucleus in this compound opens the door to a wealth of structural and dynamic information through the use of advanced NMR spectroscopic techniques. The integration of multi-nuclear and hybrid spectroscopic methods is providing unprecedented insights into molecular structure and function.

Two-dimensional (2D) NMR experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly powerful. These experiments correlate the chemical shifts of the 15N nucleus with those of directly attached protons, providing a unique fingerprint for each N-H group in a molecule. pnas.orggu.se This technique is invaluable for studying the structure and dynamics of biomolecules, such as proteins and nucleic acids, that have been isotopically labeled using 15N-containing precursors. nih.govnih.gov The high sensitivity and excellent chemical shift dispersion of these multi-dimensional techniques make them ideal for studying protonated nitrogens. pnas.org

Moreover, the combination of 15N labeling with other isotopes like 13C and 2H in triple-resonance NMR experiments further enhances the resolution and information content of the spectra. nih.gov This approach is critical for assigning the complex NMR spectra of large biomolecules. nih.gov Hybrid techniques, such as those combining NMR with mass spectrometry, are also emerging as powerful tools for characterizing complex mixtures and reaction intermediates where the 15N label serves as a unique identifier. nih.govresearchgate.net For instance, multinuclear NMR spectroscopy, including 1H, 13C, 15N, and 195Pt, has been used to characterize novel platinum(IV) complexes. nih.gov

Expansion of Computational Models for Complex 15N Systems

Concurrent with experimental advances, the development of computational models for predicting 15N NMR chemical shifts and other spectroscopic parameters is rapidly progressing. These theoretical calculations are becoming an indispensable tool for interpreting experimental data and for the a priori prediction of molecular properties.

Density Functional Theory (DFT) has emerged as a cost-effective and accurate method for calculating 15N NMR chemical shifts. nih.govnih.govarkat-usa.org The accuracy of these calculations is highly dependent on the choice of the functional, basis set, and the inclusion of solvent effects. nih.govnih.gov Studies have shown that specific functionals, such as OLYP, often provide the best agreement with experimental data for a wide range of nitrogen-containing compounds. nih.govacs.org More computationally demanding methods, such as the composite method approximation (CMA) at the DFT and CCSD levels, can provide even higher accuracy. acs.org

These computational models are not only used to predict chemical shifts but also to understand the factors that influence them, such as molecular conformation, intermolecular interactions, and electronic effects. nih.gov The ability to accurately calculate 15N NMR parameters is crucial for distinguishing between different isomers and for elucidating reaction mechanisms where experimental data may be ambiguous. The ongoing development of more sophisticated computational methods promises to further enhance our ability to study complex 15N systems.

| Computational Method | Key Feature | Application |

| Density Functional Theory (DFT) | Cost-effective and accurate | Prediction of 15N NMR chemical shifts nih.govnih.govarkat-usa.org |

| Composite Method Approximation (CMA) | High accuracy | Benchmark calculations of 15N chemical shifts acs.org |

| Polarizable Continuum Models (PCM) | Inclusion of solvent effects | Improved accuracy of chemical shift calculations nih.govacs.org |

Potential for High-Throughput Screening in Mechanistic Discovery (focus on method development)

The unique spectroscopic signature of the 15N nucleus makes this compound and its derivatives ideal candidates for the development of high-throughput screening (HTS) methods aimed at mechanistic discovery. These methods have the potential to rapidly identify and characterize molecular interactions and reaction pathways.

NMR-based screening techniques are particularly well-suited for this purpose. gu.seunl.edu By monitoring changes in the 1H-15N HSQC spectra of a 15N-labeled target molecule upon the addition of a library of small molecules, it is possible to identify compounds that bind to the target and to map their binding sites. gu.se This "SAR by NMR" (Structure-Activity Relationship by NMR) approach has been successfully used in drug discovery. gu.se

The development of HTS by NMR methods, which can screen large compound libraries, is a significant area of research. nih.gov These methods can be used for the de novo identification of ligands and for the optimization of known binders. nih.gov The use of selectively 15N-labeled molecules, potentially derived from this compound, can simplify the spectra and extend the applicability of these techniques to larger and more complex systems. researchgate.net Furthermore, the combination of isotopic labeling with other biophysical techniques in a high-throughput format will accelerate the pace of mechanistic discovery in both chemistry and biology.

Q & A

Q. What are the recommended protocols for synthesizing and purifying ethylamine-15N hydrochloride to ensure isotopic integrity?

this compound is typically synthesized via acid-base reactions, such as treating ethylamine-15N with hydrochloric acid under controlled conditions. To preserve isotopic integrity, use stoichiometric equivalents of reagents and minimize exposure to moisture. Purification via recrystallization in anhydrous ethanol or vacuum sublimation is advised. Isotopic purity (≥98 atom % 15N) must be confirmed using nuclear magnetic resonance (NMR) or mass spectrometry (MS) .

Q. How should researchers characterize the purity and isotopic enrichment of this compound?

Key methods include:

- NMR spectroscopy : The 15N-labeled amine group exhibits distinct chemical shifts (e.g., δ ~30-40 ppm in 15N NMR).

- Mass spectrometry : High-resolution MS detects isotopic peaks (e.g., m/z 64.06 for [M-Cl]+ with 15N substitution).

- Elemental analysis : Verify Cl and N content against theoretical values (e.g., molecular weight = 84.55 g/mol) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Store in airtight, moisture-resistant containers at room temperature (20–25°C). Avoid prolonged exposure to light or humidity, as hygroscopic properties may alter reactivity. Long-term stability should be monitored via periodic NMR or MS analysis .

Advanced Research Questions

Q. How can this compound be utilized in metabolic tracing studies to investigate nitrogen flux in cellular pathways?

The 15N label enables tracking of nitrogen incorporation into biomolecules (e.g., amino acids, nucleotides). In cell culture, supplement media with this compound and analyze isotopic enrichment via LC-MS/MS. For example, in apoptosis studies, quantify 15N-labeled metabolites to map nitrogen redistribution during programmed cell death .

Q. What experimental design considerations are critical when using this compound in kinetic isotope effect (KIE) studies?

- Control experiments : Compare reaction rates with non-labeled ethylamine hydrochloride to isolate 15N KIE.

- Temperature control : Isotope effects are temperature-dependent; maintain consistent conditions.

- Data normalization : Correct for natural abundance 15N (0.37%) in controls. Contradictions in KIE data may arise from competing reaction mechanisms or isotopic scrambling, necessitating multi-technique validation (e.g., tandem MS and computational modeling) .

Q. How can researchers resolve discrepancies in isotopic enrichment data when using this compound in complex biological systems?

Contradictions often stem from:

- Non-uniform isotopic distribution : Ensure homogeneous labeling via pre-treatment with 15N-depleted media.

- Background interference : Use high-resolution MS to distinguish 15N signals from matrix effects.

- Metabolic cross-talk : Employ flux balance analysis to account for nitrogen exchange between pathways .

Q. What strategies enhance the reproducibility of this compound-based experiments in pH-sensitive systems?

- Buffer optimization : Use non-amine buffers (e.g., HEPES) to avoid competing reactions.

- pH monitoring : Adjust reaction pH post-addition to prevent premature deprotonation of the amine group.

- Validation controls : Include unlabeled ethylamine hydrochloride to confirm isotopic effects are not confounded by pH shifts .

Methodological Guidance

Q. How to integrate this compound into multi-omics workflows for systems biology research?

Combine isotopic tracing with proteomics/metabolomics:

- Sample preparation : Quench metabolic activity rapidly (e.g., liquid nitrogen) to preserve 15N labeling states.

- Data integration : Use software tools (e.g., MetaCyc, XCMS) to map 15N incorporation onto metabolic networks.

- Statistical rigor : Apply false-discovery-rate corrections for high-throughput datasets .

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches?

Q. How to design controlled experiments to study the role of this compound in modulating apoptosis-related protein interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products